

# The Discovery and Synthesis of Ynt-185: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Ynt-185   |           |  |  |  |
| Cat. No.:            | B15617110 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **Ynt-185**, a non-peptide, selective orexin type-2 receptor (OX2R) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of orexin receptor agonists, particularly for the treatment of narcolepsy and other sleep-wake disorders.

#### Introduction

Ynt-185 is a small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R).[1][2][3] Orexins are neuropeptides that play a crucial role in regulating wakefulness, and their deficiency is a primary cause of the sleep disorder narcolepsy.[2][4][5] Ynt-185 was developed by researchers at the University of Tsukuba as a potential therapeutic agent that can mimic the action of endogenous orexins.[4][5] This compound has been shown to penetrate the blood-brain barrier and ameliorate symptoms in mouse models of narcolepsy, making it a significant lead compound in the development of treatments for this condition.[1][6][7]

### **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **Ynt-185**.



| Property          | Value                                                                                                                                                                    | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 3'-[[[3-[[2-[[2-<br>(Dimethylamino)benzoyl]amino<br>]ethyl]amino]phenyl]amino]sulf<br>onyl]-4'-methoxy-N,N-dimethyl-<br>[1,1'-biphenyl]-3-carboxamide<br>dihydrochloride | [8]       |
| Molecular Formula | C33H37N5O5S·2HCI                                                                                                                                                         | [8]       |
| Molecular Weight  | 688.66 g/mol                                                                                                                                                             | [8]       |
| CAS Number        | 1804978-82-2                                                                                                                                                             | [8]       |
| Purity            | ≥98% (HPLC)                                                                                                                                                              | [8]       |
| Solubility        | Water (68.87 mg/mL, 100<br>mM), DMSO (68.87 mg/mL,<br>100 mM)                                                                                                            | [8]       |
| Storage           | Store at -20°C                                                                                                                                                           | [8]       |

#### In Vitro Pharmacology

**Ynt-185** has been characterized in vitro for its activity at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells. The following table summarizes its potency and selectivity.

| Parameter | OX <sub>1</sub> R | OX₂R  | Selectivity<br>(OX₁R/OX₂R) | Reference |
|-----------|-------------------|-------|----------------------------|-----------|
| EC50 (μM) | 2.75              | 0.028 | ~98-fold                   | [1][3][8] |

## In Vivo Pharmacology

The efficacy of **Ynt-185** has been demonstrated in various mouse models of narcolepsy. The following table summarizes the key in vivo experiments and their outcomes.



| Animal Model                   | Administration<br>Route              | Dosage          | Key Outcomes                                                                     | Reference |
|--------------------------------|--------------------------------------|-----------------|----------------------------------------------------------------------------------|-----------|
| Wild-type Mice                 | Intraperitoneal<br>(i.p.)            | 20-40 mg/kg     | Increased wakefulness.                                                           | [1][3]    |
| Wild-type Mice                 | Intracerebroventr<br>icular (i.c.v.) | 300 nmol        | Significantly increased wake time for 3 hours and decreased NREM sleep time.     | [1][3]    |
| Orexin Knockout<br>(OXKO) Mice | Intraperitoneal<br>(i.p.)            | 40 and 60 mg/kg | Significantly increased the latency to the first sleep-onset REM (SOREM) period. | [1]       |
| Orexin/Ataxin-3<br>Mice        | Intraperitoneal<br>(i.p.)            | 40 mg/kg        | Significantly decreased the frequency of chocolate- induced SOREMs for 3 hours.  | [1]       |

#### **Synthesis**

While a detailed, step-by-step synthesis protocol for **Ynt-185** is not publicly available in the provided search results, the discovery of **Ynt-185** was the result of a lead optimization process from a hit compound.[4] The synthesis is described in the primary literature by Nagahara T, et al. in the Journal of Medicinal Chemistry (2015).[1] Researchers interested in the specific synthetic route should refer to this publication.

### **Experimental Protocols**



The following are summaries of the key experimental protocols used to characterize **Ynt-185**. For complete, detailed methodologies, please refer to the primary publications cited.

#### In Vitro: Intracellular Ca<sup>2+</sup> Mobilization Assay

This assay was used to determine the agonist activity of **Ynt-185** at orexin receptors.[1]

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either human OX<sub>1</sub>R or OX<sub>2</sub>R.
- · General Procedure:
  - Cells are loaded with a calcium-sensitive fluorescent dye.
  - Ynt-185 is added at various concentrations.
  - The change in intracellular calcium concentration is measured using a fluorescence plate reader.
  - The EC<sub>50</sub> value is calculated from the dose-response curve.

### In Vitro: Electrophysiology in Brain Slices

This method was used to confirm the agonistic effect of **Ynt-185** on neurons that naturally express orexin receptors.[8]

- Tissue: Mouse brain slices containing the tuberomammillary nucleus (TMN), where histaminergic neurons expressing OX<sub>2</sub>R are located.
- General Procedure:
  - Brain slices are prepared and maintained in artificial cerebrospinal fluid.
  - Patch-clamp recordings are performed on identified histaminergic neurons.
  - Ynt-185 is applied to the bath, and changes in neuronal firing rate and membrane potential are recorded.
  - Ynt-185 was found to depolarize these neurons, consistent with an agonistic effect.[8]



#### In Vivo: Evaluation in Narcolepsy Mouse Models

These studies were conducted to assess the therapeutic potential of **Ynt-185** in living animals. [1]

- Animal Models:
  - Orexin knockout (OXKO) mice, which lack the gene for orexin.
  - o Orexin/ataxin-3 transgenic mice, in which orexin neurons are progressively lost.
- General Procedure:
  - Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
  - Ynt-185 or vehicle is administered via the specified route (i.p. or i.c.v.).
  - EEG/EMG data is recorded and analyzed to determine time spent in wakefulness, NREM sleep, and REM sleep.
  - For cataplexy models, the frequency and latency of cataplectic attacks (SOREMs) are quantified.

# Signaling Pathway and Experimental Workflow Orexin 2 Receptor (OX<sub>2</sub>R) Signaling Pathway



Click to download full resolution via product page

Caption: Simplified signaling pathway of **Ynt-185** acting on the Orexin 2 Receptor (OX<sub>2</sub>R).



#### **Experimental Workflow for Ynt-185 Evaluation**



Click to download full resolution via product page



Caption: Generalized experimental workflow for the preclinical evaluation of Ynt-185.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Wake-promoting compound validated the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Ynt-185: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617110#discovery-and-synthesis-of-ynt-185]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com